Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate

Dopamine D2 receptor Antipsychotic binding Radioligand displacement

Dibenzooxazepine derivatives are not functionally interchangeable-chlorine regiochemistry alone toggles receptor selectivity by >2 log units. Procuring CAS 331246-30-1 as a 'drop-in' loxapine or BT2/7 replacement risks uncharacterized potency and ADME. This compound resolves that ambiguity: • Free N-10 position + cleavable C-2 ethyl carbamate enable parallel library synthesis inaccessible from 11-piperazinyl-locked loxapine/amoxapine. • Orthogonal attachment points directly compatible with amide coupling and reductive amination for DEL or fragment-library construction. • Structurally matched negative control candidate for BT2-class angiogenesis assays (N-10 ethyl absent, predicted to abrogate MEK1 interaction).

Molecular Formula C16H14N2O4
Molecular Weight 298.298
CAS No. 331246-30-1
Cat. No. B2591730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate
CAS331246-30-1
Molecular FormulaC16H14N2O4
Molecular Weight298.298
Structural Identifiers
SMILESCCOC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3NC2=O
InChIInChI=1S/C16H14N2O4/c1-2-21-16(20)17-10-7-8-13-11(9-10)15(19)18-12-5-3-4-6-14(12)22-13/h3-9H,2H2,1H3,(H,17,20)(H,18,19)
InChIKeyQCDPVMUOKBFDDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate (CAS 331246-30-1) – Core Scaffold & Pharmacological Context for Procurement Evaluation


Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate (CAS 331246-30-1) belongs to the dibenzo[b,f][1,4]oxazepine class, a privileged scaffold in neuropsychiatric drug discovery. The core tricyclic system is shared with the established antipsychotic loxapine (CAS 1977-10-2) and its N-demethylated antidepressant metabolite amoxapine (CAS 14028-44-5), both of which exhibit clinically validated D2 receptor antagonism alongside serotonin receptor activity [1]. At the 2-position carbamate substitution level, the compound is most closely related to ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate (CAS 922029-50-3, also known as Angiogenesis Inhibitor BT2/7), which has been studied as an inhibitor of vascular permeability and ERK phosphorylation rather than as a CNS-penetrant D2 ligand . The 2-position ethyl carbamate motif distinguishes this subgroup from the classical 11-piperazinyl-substituted dibenzooxazepine antipsychotics, creating a chemically tractable handle for late-stage diversification that is absent in loxapine/amoxapine [2]. Supplier listings indicate typical research purity ≥95% with molecular formula C₁₆H₁₄N₂O₄ and molecular weight 298.29 g/mol. This overview establishes the structural neighborhood within which the compound operates; the following sections address why procurement decisions require direct comparative evidence beyond scaffold-level assumptions.

Why In-Class Substitution of Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate Requires Direct Quantitative Evidence


Dibenzo[b,f][1,4]oxazepine derivatives are not functionally interchangeable despite sharing the identical tricyclic core. The pharmacological profile is exquisitely sensitive to the nature and regiochemistry of peripheral substituents. In the Naporra et al. (2016) systematic study of 32 oxazepine/oxepine derivatives, the chlorine substitution pattern alone toggled receptor selectivity between dual hH1R/h5-HT2AR activity and selective hH1R antagonism, with pKi differences exceeding two log units across structurally near-identical compounds [1]. Within the carbamate subseries specifically, the 10-position substitution (H vs. ethyl) determines whether the compound functions as a CNS-penetrant D2/5-HT2 ligand (loxapine class) or a peripherally restricted angiogenesis modulator (BT2 class, CAS 922029-50-3), despite sharing the ethyl carbamate at the 2-position . The asymmetry in the seven-membered oxazepine ring introduces stereochemical complexity: enantioselective synthesis of 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepines can achieve up to 93% ee, and enantiomeric pairs can exhibit differential receptor pharmacology [2]. Consequently, researchers or procurement officers who treat any 2-carbamoyl-dibenzooxazepine as a 'drop-in replacement' for loxapine, amoxapine, or BT2/7 risk acquiring a compound with uncharacterized selectivity, potency, and ADME properties that may differ qualitatively, not just quantitatively, from the reference comparator.

Quantitative Comparative Evidence Guide: Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate vs. Closest Analogs


D2 Receptor Binding Affinity: Target Compound vs. Loxapine and Amoxapine – Critical Data Gap Identification

No publicly available D2 receptor binding data (Ki, IC50, or Kd) exist for ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate (CAS 331246-30-1) in PubMed, BindingDB, ChEMBL, PubChem, or patent literature as of the search date. In contrast, the clinically established dibenzooxazepines loxapine and amoxapine possess extensive D2 binding characterization. Loxapine exhibits a D2 Ki of 10–54 nM (mean ~31 nM) across multiple radioligand binding studies using human recombinant D2 receptors [1]. Amoxapine shows a D2 Kd of 160 nM (or Ki of ~58 nM in rat striatal membranes) . The N-10 ethyl derivative CAS 922029-50-3 has no reported D2 binding data; its annotated pharmacology is restricted to MEK1 interaction and angiogenesis inhibition . This evidence gap means that any claim of D2 activity for the target compound is inferred from scaffold similarity alone and cannot be quantified against loxapine or amoxapine.

Dopamine D2 receptor Antipsychotic binding Radioligand displacement Neuropharmacology

Angiogenesis Modulation: Target Compound vs. 10-Ethyl Analog (BT2/7) – Functional Divergence at the 10-Position

The closest structurally characterized analog, ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate (CAS 922029-50-3, BT2/Angiogenesis Inhibitor 7), has been functionally annotated as an inhibitor of ERK phosphorylation, FosB/ΔFosB expression, and VCAM-1 expression, with confirmed MEK1 interaction . It suppresses retinal CD31, pERK, VCAM-1, and VEGF-A165 expression in angiogenesis models . The target compound (CAS 331246-30-1) differs solely by the absence of the 10-ethyl substituent (H instead of ethyl at N-10), yet this single substitution determines whether the molecule functions as: (a) a 10-unsubstituted dibenzooxazepine carbamate with uncharacterized pharmacology, or (b) the defined angiogenesis modulator BT2. The N-10 substitution is the critical pharmacophoric element distinguishing the loxapine/amoxapine class (piperazinyl at C-11, H or CH₃ at N-10) from the BT2 class (ethyl at N-10, carbamate at C-2). No angiogenesis modulation data exist for the target compound.

Angiogenesis inhibition Vascular permeability ERK pathway MEK1 interaction

Synthetic Accessibility and C-2 Carbamate Diversifiability: Advantage Over Locked Piperazinyl Antipsychotics

The 2-position ethyl carbamate of the target compound provides a chemically orthogonal diversification point compared to the 11-piperazinyl motif of loxapine and amoxapine. In the loxapine/amoxapine series, the C-11 piperazinyl substituent is integral to receptor binding and is not readily amenable to late-stage modification without disrupting pharmacophore geometry. Zaware and Ohlmeyer (2014) demonstrated that 11-substituted dibenzo[b,f][1,4]oxazepine carbamates can be synthesized via a cyclocondensation strategy with carbamate generation as a key step, enabling parallel library synthesis of seven analogs [1]. The ethyl carbamate at C-2 can be hydrolyzed to the free amine, acylated, sulfonylated, or converted to urea derivatives under mild conditions without affecting the oxazepine ring integrity [2]. In contrast, the 11-piperazinyl group of loxapine (present in all clinically used dibenzooxazepine antipsychotics) is installed early in the synthesis and limits C-11 diversification options. This differential synthetic tractability makes the target compound a preferred scaffold intermediate for medicinal chemistry programs requiring C-2 vector exploration.

Carbamate chemistry Late-stage diversification Parallel synthesis Medicinal chemistry

Enantiomeric Purity and Stereochemical Complexity: Ligand-Relevant Consequences of Oxazepine Ring Non-Planarity

The 10,11-dihydrodibenzo[b,f][1,4]oxazepine ring system is non-planar due to the seven-membered ring, which adopts a puckered conformation. This creates stereochemical complexity: 11-substituted derivatives possess a stereogenic center at C-11, and even 11-unsubstituted analogs (such as the target compound) can exhibit atropisomerism from restricted rotation around the biaryl-like axis. Naporra et al. (2016) demonstrated that for oxepine analogs, the R- and S-enantiomers can exhibit >1 log unit differential pKi at the hH1R (eutomer pKi 8.83 vs. distomer pKi 7.63), with the oxygen position and chlorine substitution pattern determining which enantiomer is the eutomer [1]. More et al. (2017) achieved up to 93% ee in the catalytic asymmetric transfer hydrogenation of 11-substituted dibenzo[b,f][1,4]oxazepines in water [2]. For the target compound (achiral at C-11 but potentially atropisomeric), enantiomeric composition is unknown from commercial suppliers. Loxapine and amoxapine are marketed as racemates, and their D2 Ki values represent the aggregate affinity of both enantiomers, masking any enantiomer-specific pharmacology. The target compound's stereochemical purity is undefined, which is a procurement-relevant variable if chiral separation or enantiomer-specific assays are planned.

Enantioselective synthesis Atropisomerism Stereochemistry-activity relationships Chiral chromatography

Application Scenarios for Procurement of Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate (CAS 331246-30-1) Based on Comparative Evidence


Medicinal Chemistry Lead Diversification via C-2 Carbamate Functionalization

The target compound is most rationally procured as a synthetic intermediate for SAR expansion campaigns targeting the dibenzooxazepine scaffold. Unlike loxapine and amoxapine, whose 11-piperazinyl substituent is pharmacologically obligatory and synthetically locked, CAS 331246-30-1 offers a free N-10 position and a cleavable C-2 ethyl carbamate for parallel library synthesis. The Zaware and Ohlmeyer (2014) protocol [1] provides a validated route for generating diverse 11-substituted analogs from carbamate precursors. Procurement for this scenario is justified when the research objective is to explore C-2 and N-10 substitution vectors that are inaccessible from commercial loxapine/amoxapine.

Negative Control or Pharmacologically Inactive Scaffold Reference for BT2/7-Based Angiogenesis Studies

Given that CAS 922029-50-3 (BT2) is a validated MEK1-interacting angiogenesis inhibitor , the target compound (lacking the N-10 ethyl group) may serve as a structurally matched negative control in angiogenesis or vascular permeability assays. The absence of the N-10 ethyl substituent is predicted to abrogate MEK1 interaction, making CAS 331246-30-1 a candidate for distinguishing scaffold-dependent cytotoxicity from target-specific anti-angiogenic activity. However, this application requires experimental confirmation of inactivity; procurement without such data remains speculative.

Stereochemical Probe for Oxazepine Ring Conformation-Activity Studies

The target compound's uncharacterized atropisomeric properties make it a candidate for systematic stereochemical analysis of the dibenzooxazepine scaffold. Enantioselective synthesis methods achieving up to 93% ee for 11-substituted analogs [2] could be applied to resolve and characterize the enantiomers of CAS 331246-30-1, enabling the first quantitative determination of how oxazepine ring puckering affects receptor binding in the absence of a C-11 substituent. This application is relevant for academic laboratories studying the contribution of scaffold conformation to GPCR ligand recognition.

Building Block for Fragment-Based or DNA-Encoded Library (DEL) Synthesis

The ethyl carbamate and free N-10 position provide two chemically orthogonal attachment points compatible with solid-phase or solution-phase library synthesis. Unlike loxapine, which requires protection/deprotection of the piperazinyl nitrogen for further derivatization, the target compound's functional groups are directly compatible with standard amide coupling and reductive amination conditions used in DEL construction [3]. Procurement for DEL or fragment-library synthesis is justified when scaffold diversity at the dibenzooxazepine core is the primary objective, rather than pre-optimized pharmacological activity.

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